molecular formula C15H21ClN2O2 B12463429 2-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)acetamide CAS No. 5813-30-9

2-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)acetamide

Cat. No.: B12463429
CAS No.: 5813-30-9
M. Wt: 296.79 g/mol
InChI Key: JALZJIBVCIRHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide is a chemical compound with a molecular formula of C14H21ClN2O This compound is known for its unique structure, which includes a chlorophenyl group and a morpholinylpropyl group attached to an acetamide backbone

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves the reaction of 4-chlorobenzylamine with 3-(morpholin-4-yl)propylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-N-[3-(piperidin-4-yl)propyl]acetamide: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and properties.

    2-(4-chlorophenyl)-N-[3-(pyrrolidin-4-yl)propyl]acetamide:

The uniqueness of 2-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]acetamide lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

5813-30-9

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C15H21ClN2O2/c16-14-4-2-13(3-5-14)12-15(19)17-6-1-7-18-8-10-20-11-9-18/h2-5H,1,6-12H2,(H,17,19)

InChI Key

JALZJIBVCIRHCE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.